Product packaging for Pipendoxifene(Cat. No.:CAS No. 198480-55-6)

Pipendoxifene

Cat. No.: B1678397
CAS No.: 198480-55-6
M. Wt: 456.6 g/mol
InChI Key: JICOGKJOQXTAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER modulator, ERA-923(Pipendoxifene) is a estrogen receptor modulator being evaluated for the treatment of breast cancer. This compound is a new 2-phenyl indole selective estrogen receptor modulators (SERM )that exhibits an excellent preclinical pharmacological profile and was selected for further development as a treatment for metastatic breast cancer.
This compound is a nonsteroidal 2-phenyl indole and a selective estrogen receptor modulator (SERM) with potential antineoplastic activity. This compound antagonizes binding of estradiol to estrogen receptor alpha (ER alpha), thereby inhibiting ER alpha-mediated gene expression, interfering with estrogen activity and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. In addition, this agent also exerts intrinsic estrogenic activity depending on the tissue types.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N2O3 B1678397 Pipendoxifene CAS No. 198480-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICOGKJOQXTAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870209
Record name Pipendoxifene
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Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198480-55-6
Record name Pipendoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198480556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipendoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pipendoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPENDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC5Q8496G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Classification Within Estrogen Receptor Modulators and Hybrid Characteristics

Pipendoxifene is classified as a second-generation selective estrogen receptor modulator. drugbank.comwikipedia.org Structurally, it is a 2-phenylindole (B188600) derivative, which distinguishes it from other classes of SERMs like the triphenylethylenes (e.g., tamoxifen) and benzothiophenes (e.g., raloxifene). drugbank.comwikipedia.org This unique chemical scaffold contributes to its distinct pharmacological profile.

A key feature of this compound is its characterization as a SERM/SERD hybrid. scispace.comaacrjournals.org SERD stands for Selective Estrogen Receptor Degrader. This hybrid nature means that in addition to modulating the receptor's activity, this compound can also induce the degradation of the estrogen receptor (ER), particularly ERα. aacrjournals.org This dual mechanism of action—modulating and degrading the receptor—has been a focus of research for overcoming resistance to traditional endocrine therapies. aacrjournals.org In some preclinical models, this hybrid activity has shown potential for enhanced efficacy. aacrjournals.org

FeatureDescription
Primary Classification Selective Estrogen Receptor Modulator (SERM) ontosight.ai
Chemical Class 2-phenylindole drugbank.com
Hybrid Nature SERM/SERD (Selective Estrogen Receptor Degrader) Hybrid scispace.comaacrjournals.org
Mechanism of Action Competitively inhibits estrogen binding to the estrogen receptor (ER), primarily ERα, and can also induce ER degradation. aacrjournals.orgnih.gov

Historical Context of Serm Development and Pipendoxifene Identification

Estrogen Receptor Binding Dynamics and Affinity

This compound demonstrates affinity for both human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), showing a slight preference for ERα. portico.org

Interaction with Estrogen Receptor Alpha (ERα)

In cell-free in vitro assays utilizing estrogen receptor ligand binding domain constructs, this compound exhibited an IC50 of 14 ± 10 nM for displacing [3H]-17β-estradiol binding to human ERα. portico.org This indicates a potent ability to compete with estrogen for binding to the alpha subtype of the receptor. Compared to tamoxifen, this compound was found to be more potent in displacing 17β-estradiol from ERα, with tamoxifen having an IC50 of 197 ± 43 nM in the same assay. portico.org this compound potently inhibits estrogen binding to ER-alpha with an IC50 of 14 nM. medkoo.commybiosource.com

Interaction with Estrogen Receptor Beta (ERβ)

This compound also binds to human ERβ, with an IC50 of 40 ± 24 nM in cell-free in vitro displacement assays. portico.org While showing affinity for ERβ, the data suggest a preference for binding to ERα. portico.org

The following table summarizes the binding affinities of this compound and other SERMs for human ERα and ERβ:

CompoundERα IC50 (nM)ERβ IC50 (nM)
This compound14 ± 10 portico.org40 ± 24 portico.org
Tamoxifen197 ± 43 portico.org950 portico.org
Bazedoxifene23 portico.org85 portico.org
Raloxifene2.0-4.0 portico.org43 portico.org

Note: IC50 values represent the concentration required to inhibit 50% of ligand binding.

Receptor Conformational Changes and Co-regulator Recruitment

Like other SERMs, this compound is understood to induce a specific conformational change in the estrogen receptor upon binding. nih.gov This ligand-specific conformational change is crucial as it dictates the interaction with co-regulator proteins, such as coactivators and corepressors. nih.gov The recruitment of these co-regulators to the receptor complex is a key determinant of the downstream transcriptional outcome. nih.gov The concept of SERM activity is based on their ability to influence the interaction with these co-regulators, leading to different effects compared to estrogen, and also varying effects among different SERMs. The relative and absolute levels of co-regulator proteins differ across various target cells, which contributes to the tissue-specific actions of SERMs.

Tissue-Specific Estrogenic and Anti-Estrogenic Activities

A defining characteristic of SERMs like this compound is their ability to exhibit both estrogenic (agonist) and anti-estrogenic (antagonist) activities depending on the target tissue. nih.govcancer.gov This selective action is a result of the differential recruitment of co-regulators in different cell types. this compound has been shown to be devoid of uterotropic activity in immature/ovariectomized rodents, unlike SERMs such as raloxifene which can stimulate uterine wet weight increases. wikipedia.orgportico.org This lack of uterotropic effects suggests a favorable anti-estrogenic profile in uterine tissue. portico.orgncats.io In contrast, this compound demonstrates potent anti-estrogenic activity in estrogen-sensitive breast cancer cells. portico.orgmedkoo.commybiosource.com

Downstream Gene Expression Modulation

The binding of this compound to ERs and the subsequent recruitment of co-regulators modulate the transcription of target genes. nih.gov this compound has been shown to inhibit estrogen-regulated element activity and C3-promoter activity, with IC50 values of 6.7 nM and 3.8 nM, respectively. portico.org In vitro studies have shown that this compound does not stimulate transcriptional activity, indicating an absence of agonist activity in these contexts. portico.org However, potent antagonist activity was observed in displacing 17β-estradiol, with an IC50 of 1.5 ± 0.4 nM. portico.org this compound antagonizes the binding of estradiol (B170435) to ERα, thereby inhibiting ERα-mediated gene expression and interfering with estrogen activity. nih.govcancer.gov This leads to the inhibition of estrogen-stimulated growth in estrogen-dependent breast cancer cells. nih.govcancer.gov

Gene/ActivityEffect of this compound Inhibition (IC50)
Estrogen-regulated element6.7 nM portico.org
C3-promoter3.8 nM portico.org
17β-estradiol displacement1.5 ± 0.4 nM portico.org

Preclinical Pharmacological Characterization of Pipendoxifene

In Vitro Cellular Efficacy Studies

Inhibition of Estrogen-Stimulated Cell Proliferation (e.g., MCF-7 cells)

Pipendoxifene has demonstrated potent inhibitory effects on the estrogen-stimulated growth of ERα-positive human breast carcinoma MCF-7 cells. medkoo.com In these cell lines, this compound exhibits an IC50 value of approximately 0.21 ± 0.16 nM for the inhibition of estrogen-stimulated cell growth, which is comparable to tamoxifen's IC50 of 0.20 ± 0.15 nM. portico.org This indicates that this compound is as effective as tamoxifen (B1202) in halting the proliferation of these estrogen-dependent breast cancer cells. The mechanism of this inhibition is primarily through its antagonist activity at the estrogen receptor, where it potently displaces 17β-estradiol with an IC50 of 1.5 ± 0.4 nM. portico.org Unlike estradiol (B170435), this compound does not stimulate transcriptional activity, confirming its role as an estrogen receptor antagonist. portico.org

Table 1: In Vitro Efficacy of this compound in MCF-7 Cells

Parameter This compound Tamoxifen
IC50 (Estrogen-Stimulated Growth Inhibition) 0.21 ± 0.16 nM 0.20 ± 0.15 nM
IC50 (17β-estradiol Displacement) 1.5 ± 0.4 nM Not specified in provided context

Data sourced from a study on the functional estrogenic/antiestrogenic activity of this compound. portico.org

Cell Cycle Modulation and Cytostasis

The inhibitory effect of this compound on cell proliferation is associated with cytostasis, a state of cell cycle arrest. portico.orgmedkoo.com Treatment with this compound leads to the inhibition of cells in the G0/G1 phase of the cell cycle. portico.org This halt in the cell cycle progression prevents the cells from entering the S phase, where DNA replication occurs, thereby stopping cell division and proliferation. biorxiv.orgdergipark.org.tr This cytostatic effect is a key mechanism behind its anticancer activity in ER-positive breast cancer cells. medkoo.com

Effects on Endometrial and Ovarian Carcinoma Cell Lines

This compound's antiproliferative activity extends beyond breast cancer cells. Studies have shown that it also inhibits the proliferation of human endometrial carcinoma cell lines, such as EnCa-101, and human ovarian carcinoma cells, like the BG-1 line. portico.org This suggests a broader potential for this compound in treating other hormone-responsive cancers.

In Vivo Animal Model Investigations

Uterine and Vaginal Responses in Rodent Models (e.g., immature/ovariectomized rats)

A significant feature of this compound's preclinical profile is its lack of uterotropic (estrogenic) effects in rodent models. portico.orgncats.io In studies using immature or ovariectomized rats, this compound did not cause a significant increase in uterine weight, a common indicator of estrogenic activity. portico.orgscielo.br For instance, in an immature rat model, this compound administered alone did not have a stimulatory effect on the uterine endothelium. portico.org Furthermore, it completely antagonized the uterine wet weight increase stimulated by 17β-estradiol. portico.org This is in contrast to other SERMs like raloxifene (B1678788), which did show a significant increase in uterine wet weight in the same model. portico.org Similarly, in athymic mice, this compound did not show any uterotropic activity, whereas tamoxifen did. portico.org The ovariectomized rat is a widely accepted model for studying estrogen-dependent responses. researchgate.netresearchgate.net

Breast Cancer Xenograft Models (e.g., tamoxifen-sensitive and resistant MCF-7 xenografts)

This compound has demonstrated significant efficacy in in vivo breast cancer xenograft models. portico.org In mice bearing 17β-estradiol-stimulated, tamoxifen-sensitive MCF-7 tumors, this compound treatment resulted in substantial tumor growth inhibition. portico.org

Crucially, this compound has also shown effectiveness against tamoxifen-resistant breast cancer models. medkoo.comnih.gov It was found to be effective in inhibiting the growth of an MCF-7 variant with inherent resistance to tamoxifen. portico.org Furthermore, a MCF-7 variant with acquired, profound tamoxifen resistance remained partially susceptible to this compound. portico.org In xenograft models of tamoxifen-resistant breast cancer, this compound has been shown to inhibit tumor growth. nih.govaacrjournals.org This suggests that this compound may offer a therapeutic option for patients whose tumors have developed resistance to tamoxifen. semanticscholar.orgnih.gov

Table 2: Summary of Compound Names

Compound Name
17β-estradiol
4-OH-tamoxifen
Bazedoxifene (B195308)
Droloxifene
This compound
Raloxifene
Tamoxifen
Temsirolimus (B1684623)
Toremifene
Arzoxifene (B129711)
Lasofoxifene
Ospemifene
Fulvestrant (B1683766)
Palbociclib (B1678290)
Gefitinib
Medroxyprogesterone acetate
Cisplatin
Paclitaxel
Doxorubicin
Gemcitabine
Trabectedin
Plocabulin
Ormeloxifene
Levormeloxifene

Comparative Preclinical Pharmacology with Other SERMs (e.g., Tamoxifen, Raloxifene, Bazedoxifene)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds characterized by their ability to exert tissue-specific estrogen receptor (ER) agonist or antagonist effects. ontosight.ai This differential activity allows for the potential to achieve beneficial estrogen-like effects in some tissues (e.g., bone) while blocking detrimental effects in others (e.g., breast, uterus). ontosight.airesearchgate.net this compound (also known as ERA-923), a non-steroidal 2-phenyl indole (B1671886) SERM, has been evaluated in preclinical models to determine its pharmacological profile relative to other established SERMs such as tamoxifen, raloxifene, and the structurally related bazedoxifene. portico.orgnih.govwikipedia.org These comparisons are crucial for understanding its potential therapeutic uniqueness.

Detailed Research Findings

Estrogen Receptor Binding Affinity

A fundamental characteristic of a SERM is its binding affinity for the two estrogen receptor subtypes, ERα and ERβ, which are expressed in different ratios across various tissues. this compound demonstrates potent and competitive inhibition of estrogen binding to both receptor subtypes. portico.org In a cell-free in vitro assay, this compound showed a slight preference for ERα with an IC50 value of 14 nM, compared to 40 nM for ERβ. portico.org

Compared to other SERMs, this compound's binding affinity for ERα is notably higher than that of the first-generation SERM, tamoxifen (IC50 = 197 nM). portico.org It is, however, in a similar range to bazedoxifene (IC50 = 23 nM for ERα) but appears less potent than raloxifene (IC50 = 2.0-4.0 nM for ERα). portico.org Lasofoxifene, another SERM, demonstrates a particularly high affinity for ERα, which is approximately 10 times higher than tamoxifen and raloxifene. doctorlib.org

Comparative Estrogen Receptor Binding Affinities (IC50, nM)
CompoundERα Affinity (IC50, nM)ERβ Affinity (IC50, nM)
This compound14 portico.org40 portico.org
Tamoxifen197 portico.org950 portico.org
Raloxifene2.0 - 4.0 portico.org43 portico.org
Bazedoxifene23 portico.org85 portico.org

Tissue-Specific Effects: Breast

In preclinical models of breast cancer, this compound demonstrates potent anti-estrogenic activity. In ERα-positive human MCF-7 breast carcinoma cells, this compound inhibits estrogen-stimulated growth with an IC50 of 0.21 nM, a potency comparable to that of tamoxifen (IC50 = 0.20 nM). portico.org A significant finding from preclinical studies is the efficacy of this compound in models of tamoxifen resistance. An MCF-7 cell variant with inherent resistance to tamoxifen was found to retain complete sensitivity to this compound. Furthermore, this compound inhibits the growth of tamoxifen-sensitive and -resistant tumors in animal models. nih.gov This suggests a mechanistic distinction from tamoxifen that could be advantageous in a clinical setting where resistance is common. portico.org

Like this compound, other SERMs such as raloxifene and arzoxifene also inhibit the growth of breast cancer cells. nih.gov Preclinical studies indicated that some SERMs, like acolbifene, were more potent than tamoxifen and raloxifene in inhibiting the growth of various breast cancer cell lines. nih.gov

Tissue-Specific Effects: Uterus

A key differentiating feature among SERMs is their effect on the uterus. While tamoxifen exhibits partial agonist activity on the endometrium, which is linked to an increased risk of endometrial cancer, newer SERMs have been engineered to be neutral or antagonistic in this tissue. doctorlib.orgwikipedia.org

Preclinical studies have consistently shown that this compound is devoid of uterotropic (stimulatory) effects. portico.orgnih.gov In immature rat uterine models, this compound did not cause the increases in uterine wet weight that were observed with raloxifene. portico.org Similarly, in nude athymic mice, this compound did not show the uterotropic activity that was evident with tamoxifen. portico.org This neutral uterine profile is a significant distinction from tamoxifen and even from raloxifene, which can show some uterine stimulation in preclinical models. portico.org Bazedoxifene was also developed to be an estrogen antagonist in endometrial tissue. nih.gov

Comparative Preclinical Effects in Key Tissues
CompoundBreast Tissue Effect (MCF-7 Cells)Uterine Tissue Effect (Rodent Models)
This compoundAntagonist (Inhibits growth, effective in tamoxifen-resistant models) portico.orgNeutral (Devoid of uterotropic effects) portico.orgnih.gov
TamoxifenAntagonist (Inhibits growth) portico.orgPartial Agonist (Uterotropic effects) portico.orgwikipedia.org
RaloxifeneAntagonist (Inhibits growth) researchgate.netnih.govPartial Agonist (Some uterotropic effects) portico.org
BazedoxifeneAntagonist researchgate.netAntagonist nih.gov

Effects on Bone and Lipid Profiles

While the primary focus for this compound's development was breast cancer, SERMs are known for their systemic effects. ontosight.airesearchgate.net Raloxifene and bazedoxifene, for example, are approved for the prevention and treatment of postmenopausal osteoporosis due to their estrogen agonist effects on bone. wikipedia.org Preclinical data for bazedoxifene shows it prevents bone loss in ovariectomized rat models. openaccessjournals.com Both tamoxifen and raloxifene have demonstrated beneficial effects in preserving bone mass and reducing serum lipids in preclinical and clinical settings. doctorlib.org In a preclinical rat model, bazedoxifene was shown to significantly reduce total cholesterol levels. openaccessjournals.com Specific comparative preclinical data on the effects of this compound on bone density and lipid metabolism are less detailed in the available literature.

Investigational Therapeutic Applications and Clinical Relevance

Research in Estrogen Receptor-Positive Breast Cancer

Pipendoxifene has been the subject of research for its potential in treating estrogen receptor (ER)-positive breast cancer, which is the most common form of the disease. patsnap.comaacrjournals.org Its mechanism involves modulating estrogen receptors, thereby interfering with estrogen activity and inhibiting the growth of estrogen-dependent breast cancer cells. nih.gov

Metastatic Breast Cancer Studies

This compound was selected for further development as a treatment for metastatic breast cancer due to its promising preclinical pharmacological profile. nih.govdrugbank.commedchemexpress.comportico.org It reached Phase II clinical trials for the treatment of hormone-dependent metastatic breast cancer in postmenopausal women who had previously failed tamoxifen (B1202) therapy. portico.orgncats.iopatsnap.comresearchgate.netdoctorlib.org

Overcoming Tamoxifen Resistance

A significant area of research for this compound has been its potential to overcome resistance to tamoxifen, a widely used endocrine therapy for ER-positive breast cancer. patsnap.comcenmed.comcuni.cznih.govnih.gov While tamoxifen is effective, resistance often develops, limiting its long-term efficacy. patsnap.comnih.gov Preclinical studies indicated that this compound could partially or completely overcome tamoxifen resistance. ncats.io In vitro studies showed that a variant of MCF-7 breast cancer cells with inherent resistance to tamoxifen and 4-OH tamoxifen retained complete sensitivity to this compound. medkoo.com Furthermore, in tamoxifen-resistant MCF7 xenograft models, combinations of this compound with a CDK4/6 inhibitor like palbociclib (B1678290) resulted in an increased duration of response compared to either drug alone. aacrjournals.org

Exploration of Other Estrogen-Related Pathologies

SERMs like this compound can have effects on various tissues containing estrogen receptors, including bone and the cardiovascular system. researchgate.net While the primary focus for this compound was breast cancer, SERMs in general have been explored for other estrogen-related conditions.

Bone Homeostasis and Osteoporosis Research

SERMs are known to have tissue-selective effects, acting as agonists in some tissues, such as bone, and antagonists in others, like breast tissue. aacrjournals.orgnih.gov Bazedoxifene (B195308), a related SERM, has been approved for the prevention and treatment of osteoporosis. researchgate.net this compound, like bazedoxifene, functions as an agonist in bone in preclinical models. aacrjournals.org Research on SERMs, in general, has explored their potential to modulate skeletal homeostasis by affecting bone remodeling, including the activity of osteoclasts and osteoblasts. nih.govresearchgate.net

Cardiovascular System Research

SERMs can also have effects on markers of cardiovascular risk. researchgate.net While specific detailed research findings on this compound's effects on the cardiovascular system were not extensively highlighted in the search results, SERMs as a class have been investigated for their impact on the cardiovascular system. researchgate.netpatsnap.comeuropa.eu However, the benefits suggested in observational studies regarding hormone therapy and cardiovascular disease have not always been confirmed in randomized clinical trials. researchgate.net

Clinical Development Status and Trajectory

This compound reached Phase II clinical trials for the treatment of metastatic breast cancer. portico.orgncats.iopatsnap.comresearchgate.netdoctorlib.org A Phase II, randomized, double-masked, multicenter study (NCT00006369) was conducted to evaluate two dose levels of ERA-923 (this compound) in postmenopausal women with metastatic breast cancer who had failed tamoxifen therapy. patsnap.com Despite reaching this stage, the clinical development of this compound was discontinued (B1498344). wikipedia.orgncats.iopatsnap.comdoctorlib.orgspringer.com Development was formally terminated in November 2005. wikipedia.orgspringer.com It was synthesized concurrently with bazedoxifene and was intended as a backup compound. wikipedia.org

Structure Activity Relationships Sar and Synthetic Approaches of Pipendoxifene Analogues

Design Principles for Indole-Based SERMs

The design of indole-based SERMs is a prime example of ligand-based drug design, where the structure of the native ligand, estradiol (B170435), serves as a template. The overarching goal is to create compounds that mimic certain binding features of estradiol to occupy the ligand-binding pocket of the ER, while incorporating distinct structural elements that modulate the receptor's subsequent conformational changes and interactions with co-regulatory proteins. pnrjournal.comwikipedia.org This modulation is the key to achieving a desirable tissue-selective profile.

The core design elements for indole-based SERMs like pipendoxifene include:

The Indole (B1671886) Scaffold as a Phenol Bioisostere: The indole ring system is a crucial component, acting as a bioisosteric replacement for the phenolic A-ring of estradiol. pnrjournal.com The N-H group of the indole is particularly important as it can act as a hydrogen bond donor, mimicking the 3-hydroxyl group of estradiol. This interaction, often with amino acid residues like Threonine 347 in the ERα ligand-binding domain, is a significant contributor to binding affinity. researchgate.net

The Basic Side Chain for Antagonism: A characteristic feature of many SERMs is a basic aminoalkoxy side chain. wikipedia.org In this compound, this is a 4-[2-(1-piperidinyl)ethoxy]benzyl group attached to the indole nitrogen. nih.gov This side chain extends from the ligand-binding pocket and sterically hinders the repositioning of helix 12, a critical step for the binding of coactivator proteins. This disruption of the agonist conformation is a primary determinant of the antagonist activity observed in tissues like the breast. nih.gov

Synthetic Methodologies for this compound and Derivatives

The synthesis of this compound and its analogues involves multi-step chemical sequences that allow for the systematic introduction and modification of the key structural motifs. Several synthetic routes have been reported, often relying on the construction of the indole core followed by the attachment of the side chains.

One common synthetic approach can be summarized as follows:

Preparation of the Indole Core: A key intermediate is a 2-phenyl-1H-indol-5-ol derivative, which can be synthesized through various methods, such as the condensation of a bromo ketone with a substituted aniline (B41778) (e.g., p-benzyloxyaniline) to form the protected indole derivative. drugfuture.com

Attachment of the Side Chain: The indole nitrogen is then alkylated. For this compound, this involves reacting the indole intermediate with a pre-synthesized side chain like 1-[2-[4-(chloromethyl)phenoxy]ethyl]piperidine hydrochloride. portico.org This key step is often performed in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). drugfuture.comportico.org

Deprotection: The final step involves the removal of any protecting groups, such as benzyl (B1604629) groups on the hydroxyls, which is typically achieved through transfer hydrogenolysis. drugfuture.comportico.org

An alternative strategy involves building the side chain first. For instance, 4-hydroxybenzaldehyde (B117250) can be alkylated with 1-(2-chloroethyl)piperidine, followed by reduction of the aldehyde to a benzylic alcohol. drugfuture.comportico.org This alcohol is then converted to a benzyl chloride, which is used to alkylate the pre-formed indole nucleus. portico.org These versatile synthetic strategies allow for the creation of a library of analogues by varying the substituents on the indole ring, the nature of the phenyl groups, and the structure of the basic side chain. nih.gov

Relationship between Molecular Structure and Receptor Selectivity/Functional Activity

The defining characteristic of a SERM is its ability to exert tissue-dependent effects, acting as an antagonist in some tissues (e.g., breast) while being an agonist in others (e.g., bone). wikipedia.org This delicate balance is highly sensitive to the molecule's three-dimensional structure and its precise interactions within the ER ligand-binding domain. Structure-activity relationship (SAR) studies on indole-based SERMs have illuminated several key principles:

The Indole N-H is Critical: The hydrogen-bonding capability of the indole N-H is vital for high-affinity binding. Alkylation or substitution at this position, if not part of the designed side chain, can significantly reduce or abolish activity. researchgate.net

The Basic Side Chain Dictates Agonist/Antagonist Profile: The length, flexibility, and basicity of the side chain are paramount in determining the functional outcome. Modifications to the piperidine (B6355638) ring in this compound, such as replacing it with other cyclic amines or altering the linker length, can shift the balance from antagonism towards agonism by changing how the side chain interacts with the surface of the receptor and affects the conformation of helix 12. nih.gov

Substituents on the Aromatic Rings Modulate Affinity and Selectivity: The pattern of substitution on the 2-phenyl ring and the indole nucleus itself can fine-tune the compound's properties. For example, 2-arylindole derivatives have shown significant selectivity for ERα over ERβ. cup.edu.in The placement of hydroxyl groups is also critical; this compound has hydroxyls at the 5-position of the indole and the 4-position of the 2-phenyl ring, mimicking the phenolic hydroxyls of estradiol and contributing to strong receptor binding. nih.gov

The following interactive table summarizes SAR data for representative indole-based SERMs, illustrating how specific structural changes impact biological activity.

Compound ClassStructural ModificationImpact on ER Binding/ActivityKey Finding
This compound Analogues Replacement of piperidine with pyrrolidine (B122466) in the side chainCan alter the antagonist/agonist balance, sometimes increasing uterine activity.The specific geometry of the cyclic amine is crucial for pure antagonism.
Bazedoxifene (B195308) Features an azepane (homopiperidine) ring in the side chain. pnrjournal.comPotent ERα antagonist with minimal uterine stimulation. pnrjournal.comwikipedia.orgDemonstrates that a seven-membered ring can be optimal for strong antagonism.
Indole-xanthendione Hybrids Fusion of an indole nucleus with a xanthendione moiety. nih.govCan produce potent ERα antagonists. nih.govThe indole moiety helps anchor the larger xanthendione structure in an antagonistic conformation. nih.gov
Indole-based Tamoxifen (B1202) Relatives Replacement of a phenyl ring in tamoxifen with an indole. nih.govCan result in potent anticancer agents, sometimes with improved profiles over tamoxifen. nih.govThe indole core is a viable and potentially superior replacement for the phenyl ring in triphenylethylene (B188826) SERMs. nih.gov

These studies collectively demonstrate that the indole scaffold is a highly versatile platform for developing SERMs. By carefully manipulating the substituents and side chains attached to this core, medicinal chemists can fine-tune the pharmacological profile to achieve desired tissue selectivity and potent ER modulation. researchgate.netnih.gov

Mechanisms of Endocrine Therapy Resistance in Pipendoxifene Context

Acquired Resistance to SERMs and Cross-Resistance Patterns

Acquired resistance to SERMs, such as tamoxifen (B1202), is characterized by tumor growth stimulated by the SERM itself after an initial period of response. nih.gov While tamoxifen resistance is the most extensively studied, raloxifene-resistant tumors are likely to share similar molecular mechanisms. nih.gov Raloxifene-resistant MCF7 cells developed in vitro by long-term exposure to raloxifene (B1678788) are also resistant to tamoxifen in vitro and in vivo. nih.gov

Pipendoxifene has demonstrated the ability to partially or completely overcome tamoxifen resistance in preclinical models. portico.orgncats.io Studies using MCF-7 variants with inherent or acquired tamoxifen resistance have shown that these cells retain sensitivity or partial sensitivity to this compound. portico.org This suggests that this compound may offer an advantage in treating tumors that have developed resistance to other SERMs like tamoxifen.

Cross-resistance patterns among different endocrine therapies are observed. For instance, ESR1 mutations can confer resistance to aromatase inhibitors (AIs) and SERMs but may not impact sensitivity to selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766). mdpi.com This indicates that patients resistant to SERMs with ESR1 mutations might not benefit from AIs but could still respond to fulvestrant. mdpi.com While the dominant mutation of ESR1 accounts for a percentage of endocrine resistance in patients treated with SERMs or AIs, ESR1 mutations that confer resistance to SERMs or AIs seldom appear to confer resistance to SERDs. mdpi.com

Role of ESR1 Ligand Binding Domain Mutations

Mutations in the estrogen receptor 1 (ESR1) gene, particularly within the ligand-binding domain (LBD), are increasingly recognized as a significant mechanism of acquired resistance to endocrine therapy in ER+ breast cancer. cap.orgnih.gov These mutations are relatively rare in primary tumors but become more prevalent in metastatic, endocrine therapy-resistant cancers, found in 10-50% of cases. cap.org ESR1 LBD mutations, such as the common D538G and Y537S mutations, can lead to constitutive, ligand-independent activation of the ER, rendering tumors less responsive to therapies that target the ligand-binding site, such as AIs. nih.govspringermedizin.de

Preclinical studies evaluating the efficacy of SERM/SERD hybrids (SSHs) like this compound and bazedoxifene (B195308), or the SERD fulvestrant, in combination with CDK4/6 inhibitors, have shown effectiveness in tumors expressing ESR1 ligand binding domain mutations associated with resistance to endocrine therapy. aacrjournals.orgnih.gov This suggests that this compound, potentially as part of a combination therapy, may retain activity in the presence of these resistance-driving mutations.

Adaptive Signaling Pathways Contributing to Resistance

Beyond alterations in the ER itself, the activation of alternative or adaptive signaling pathways plays a crucial role in the development of endocrine therapy resistance. nih.govaacrjournals.orgopenaccessjournals.comfrontiersin.org These pathways can bypass the ER signaling blockade or engage in crosstalk with the ER pathway, promoting tumor cell survival and proliferation. aacrjournals.orgopenaccessjournals.com

Key signaling pathways implicated in endocrine resistance include the PI3K/Akt/mTOR pathway, the RAS/MAPK pathway, Src kinase signaling, and the NF-κB pathway. openaccessjournals.comfrontiersin.orgoup.com Activation of these intracellular signaling cascades can lead to ligand-independent activation of the ER or provide alternative growth signals. openaccessjournals.comacs.org For example, phosphorylation of ER at key residues by kinases like Akt and MAPK can lead to ligand-independent activation. nih.gov Increased expression and/or activity of co-regulators that interact with ER can also modulate its transcriptional activity and contribute to resistance. aacrjournals.orgacs.orgnih.gov

In the context of this compound, preclinical studies have explored combinations with inhibitors of these pathways to overcome resistance. For instance, the combination of this compound and the mTOR inhibitor temsirolimus (B1684623) synergistically inhibited the proliferation of MCF7 breast cancer cells and xenografts at suboptimal concentrations. nih.gov This suggests that targeting these adaptive signaling pathways in combination with SERMs like this compound could be a strategy to overcome or delay the onset of resistance.

While the mechanisms underlying resistance are complex and varied, the ER and the estrogen signaling axis often remain important therapeutic targets even in resistant tumors. aacrjournals.orgnih.gov Understanding the specific adaptive changes and activated pathways in resistant tumors is crucial for developing effective combination strategies involving agents like this compound.

Combination Therapeutic Strategies Involving Pipendoxifene

Synergistic Effects with Kinase Inhibitors (e.g., CDK4/6 Inhibitors)

Preclinical studies have investigated the potential for synergistic effects when combining pipendoxifene with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6 inhibitors). One study specifically evaluated the efficacy of combinations involving SERM/SERD hybrids, including this compound (PIP), and the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), with the CDK4/6 inhibitor palbociclib (B1678290) in models of endocrine therapy-resistant breast cancer. aacrjournals.orgnih.gov

The research demonstrated that the efficacy of this compound, bazedoxifene (B195308) (another SERM/SERD hybrid), and fulvestrant was increased when co-administered with palbociclib in both cell-line-derived and patient-derived xenograft models of endocrine therapy-resistant ER+ breast cancer. aacrjournals.orgnih.gov These drug combinations were also found to be effective in tumors expressing ESR1 ligand binding domain mutations, which are associated with resistance to endocrine therapy. aacrjournals.orgnih.gov

In tamoxifen-resistant MCF7 xenograft models, the combination of palbociclib with a SERD or SERM/SERD hybrid resulted in an increased duration of response compared to treatment with either drug alone. aacrjournals.org While palbociclib, bazedoxifene, this compound, and fulvestrant showed similar effectiveness as monotherapies in inhibiting tumor growth in these models, the bazedoxifene-palbociclib combination significantly extended the duration of response. nih.gov Although the study highlighted the efficacy of SERM/SERD-palbociclib combinations in clinically relevant models of endocrine therapy-resistant breast cancer, specific detailed data tables for the this compound combination's tumor growth inhibition or duration of response compared to monotherapy were not extensively detailed in the available snippets in a format suitable for direct tabular presentation without further interpretation of graphical data. However, the overarching finding supports the concept of enhanced efficacy with these combinations. aacrjournals.orgnih.gov

Rationale for Multi-Targeted Approaches in Estrogen Receptor-Positive Cancers

The development of resistance to endocrine therapies, such as tamoxifen (B1202) and aromatase inhibitors, is a significant clinical challenge in the management of ER+ breast cancer. aacrjournals.orgmdpi.commdpi.com Despite resistance, the estrogen receptor (ESR1) often remains active and engaged in refractory disease, providing a rationale for evaluating novel SERMs and SERDs. aacrjournals.org

Multi-targeted approaches, combining endocrine therapy agents with inhibitors of other pathways that interact with ESR1 signaling, have emerged as a strategy to overcome or prevent resistance. aacrjournals.orgmdpi.com The utility of this approach is underscored by the success of combining CDK4/6 inhibitors with aromatase inhibitors, which has shown significantly increased progression-free survival in advanced ER+ breast cancer. aacrjournals.org

The rationale for combining SERMs or SERDs like this compound with CDK4/6 inhibitors stems from the significant convergence of the ESR1 pathway and the cyclin D1/Rb/E2F1 pathway, which regulates cell cycle progression. aacrjournals.orgaacrjournals.orgnih.gov ER activation can induce the expression of cyclin D1, which complexes with CDK4 and CDK6 to drive the phosphorylation of the retinoblastoma protein (Rb), allowing cell cycle progression. aacrjournals.orgwikipedia.org By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation and halts the cell cycle in the G1 phase. wikipedia.org

Studies suggest that while SERDs/SERM hybrids and CDK4/6 inhibitors may impact breast cancer growth by distinct mechanisms, their combined action can lead to enhanced anti-proliferative effects. aacrjournals.orgaacrjournals.org SERDs/SERM hybrids like this compound primarily target and inhibit ESR1 transcriptional activity, while CDK4/6 inhibitors reduce Rb phosphorylation without directly affecting ESR1 expression or activity. aacrjournals.org This complementary action on key growth-promoting pathways provides a strong rationale for their use in combination, particularly in overcoming the complex mechanisms of endocrine resistance in ER+ breast cancer. aacrjournals.orgmdpi.commdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6433099
Palbociclib5330286
Bazedoxifene6433098
Fulvestrant446433
Ribociclib44631912

Interactive Data Table (Conceptual based on findings)

While the source provided detailed findings rather than raw numerical data in a table format, the key finding regarding combination therapy efficacy can be conceptually represented.

Combination TherapyEffect on Tumor Growth (Preclinical Models)Effect on Duration of Response (Tamoxifen-Resistant Xenografts)
This compound + PalbociclibIncreased efficacy compared to monotherapy aacrjournals.orgnih.govEnhanced compared to monotherapy (specific duration data not explicitly detailed for PIP combination) aacrjournals.orgnih.gov
Bazedoxifene + PalbociclibIncreased efficacy compared to monotherapy aacrjournals.orgnih.govSignificantly extended compared to monotherapy nih.gov
Fulvestrant + PalbociclibIncreased efficacy compared to monotherapy aacrjournals.orgnih.govEnhanced compared to monotherapy (specific duration data not explicitly detailed for Fulvestrant combination) aacrjournals.orgnih.gov
This compound (Monotherapy)Inhibited tumor growth nih.govLimited compared to combinations aacrjournals.orgnih.gov
Palbociclib (Monotherapy)Inhibited tumor growth nih.govLimited compared to combinations aacrjournals.orgnih.gov

Advanced Research Methodologies and Future Directions

Metabolomic Profiling and Active Metabolite Characterization

For instance, tamoxifen (B1202), a structurally related SERM, is known to be a prodrug that undergoes extensive metabolism by cytochrome P450 isoforms, particularly CYP2D6 and CYP3A4, to form active metabolites such as 4-OH tamoxifen and endoxifen. nih.gov These metabolites often exhibit higher affinity for estrogen receptors than the parent compound and contribute significantly to the drug's therapeutic effects. nih.gov Further research on the active metabolites of SERMs is considered a future aspect in the field.

Given that pipendoxifene is a 2-phenyl indole (B1671886) SERM, structurally related to bazedoxifene (B195308) and zindoxifene (B1684292), it is plausible that it also undergoes metabolic transformations leading to active species. wikipedia.orgnih.gov Identifying these metabolites and characterizing their pharmacological activities, particularly their affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and their tissue-selective effects, would provide valuable insights into this compound's mechanism of action and potential clinical profile. portico.org Advanced techniques like mass spectrometry-based metabolomics could be employed for such investigations. frontiersin.orgnih.gov

Emerging Non-Oncological Research Avenues (e.g., Antiviral Activity)

The following table summarizes some research findings on this compound's antiviral activity:

Antiviral Activity Research FindingsSource(s)
Identified as a promising broad-spectrum antiviral. researchgate.netbiorxiv.orgresearchgate.netresearchgate.net
Predicted to inhibit RdRp Thumb-1 site in +ssRNA viruses using computational models. researchgate.netbiorxiv.orgresearchgate.net
Demonstrated potent in vitro activity against a broad spectrum of pathogenic viruses. researchgate.netfiercebiotech.com
Showed in vivo efficacy in a mouse model of SARS-CoV-2 infection. researchgate.netfiercebiotech.com
Reduced SARS-CoV levels in mouse lungs and slowed weight loss comparable to remdesivir. fiercebiotech.com
Surpassed nirmatrelvir (B3392351) in reducing virus levels in rodent lungs. fiercebiotech.com
Less successful against norovirus, hepatitis C, and influenza compared to coronaviruses in some in vitro assays. fiercebiotech.com
Identification as antiviral described as novel and unexpected, contradicting some previous HTS results. google.com

Development of Next-Generation Estrogen Receptor Modulators

This compound belongs to the class of selective estrogen receptor modulators (SERMs), which are compounds that interact with estrogen receptors (ERs) to produce tissue-specific agonist or antagonist effects. nih.govwikipedia.orgportico.orgnih.govdrugbank.commedchemexpress.commedchemexpress.com The development of SERMs like this compound stems from the understanding that different ligands can induce distinct conformational changes in the ER, leading to differential recruitment of coregulatory proteins and thus varied cellular responses. portico.orgnih.gov

This compound is a 2-phenyl indole SERM, structurally related to zindoxifene and bazedoxifene. wikipedia.orgnih.gov It was synthesized concurrently with bazedoxifene and was intended as a backup compound. wikipedia.org Preclinical studies indicated that this compound potently and competitively inhibits estrogen binding to both ERα and ERβ and is devoid of uterotropic effects in rodent models, a characteristic that differentiates it from some other SERMs like tamoxifen. wikipedia.orgportico.orgncats.io It demonstrated potent antagonist activity in displacing 17β-estradiol and inhibited the growth of estrogen-stimulated MCF-7 breast cancer cells in a manner comparable to tamoxifen. portico.org this compound was also shown to inhibit the proliferation of human endometrial and ovarian carcinoma cells. portico.org

Despite its promising preclinical profile and progression to Phase II clinical trials for metastatic breast cancer, the development of this compound was eventually discontinued (B1498344). wikipedia.orgnih.govdrugbank.comncats.ioresearchgate.net This discontinuation occurred around 2005. wikipedia.org

The ongoing search for SERMs with increasingly selective profiles continues. portico.org Insights gained from the molecular pharmacology of ER and the development of compounds like this compound inform the discovery of next-generation ER modulators, including novel SERMs and selective estrogen receptor degraders (SERDs). nih.govaacrjournals.org These efforts aim to develop compounds with improved efficacy, better tissue selectivity, and the ability to overcome mechanisms of resistance to existing endocrine therapies, such as mutations in the ESR1 gene. nih.govaacrjournals.org this compound, as a SERM/SERD hybrid molecule in some classifications, has been studied in combination with CDK4/6 inhibitors in models of endocrine therapy-resistant breast cancer, showing increased efficacy. aacrjournals.org

Q & A

Q. What experimental models are recommended for initial pharmacological evaluation of Pipendoxifene?

this compound's antiestrogenic activity is typically assessed using ER-positive breast cancer cell lines (e.g., MCF-7) in estrogen-stimulated proliferation assays. Methodological rigor requires:

  • Dose-response curves to determine IC₅₀ values
  • Control groups with selective estrogen receptor modulators (SERMs) like tamoxifen for comparative efficacy
  • Validation via Western blotting for ER-α phosphorylation status .

Q. How should researchers design a pilot study to assess this compound's bioavailability?

Use the PICOT framework:

  • P opulation: Rodent models (e.g., Sprague-Dawley rats)
  • I ntervention: Oral/administered this compound at therapeutic doses
  • C omparison: Intravenous administration to calculate absolute bioavailability
  • O utcome: Plasma concentration curves via LC-MS/MS
  • T ime: Sampling at 0, 1, 2, 4, 8, 12, 24 hours post-dose Ensure compliance with ethical guidelines for animal studies .

Q. What analytical techniques are essential for characterizing this compound's purity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and mass spectrometry (MS) for structural confirmation. For novel derivatives, include:

  • Nuclear magnetic resonance (NMR) for stereochemical analysis
  • X-ray crystallography if crystalline forms are synthesized
  • Purity thresholds ≥98% for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's preclinical vs. clinical efficacy data?

Conduct a systematic review with meta-analysis, focusing on:

  • Study design : Compare randomized controlled trials (RCTs) vs. observational studies
  • Population heterogeneity : Stratify by menopausal status or ER/PR expression levels
  • Pharmacogenomic factors : Analyze CYP2D6 polymorphisms affecting metabolism (analogous to tamoxifen studies)
  • Combination therapies : Account for concurrent use of aromatase inhibitors .

Q. How can researchers optimize this compound's tissue selectivity while minimizing off-target effects?

Employ a three-phase approach:

  • In silico modeling : Molecular docking to ER-α/ER-β isoforms
  • Transcriptomic profiling : RNA-seq of uterine vs. breast tissue in animal models
  • Functional assays : Compare uterine weight changes (rodents) and bone density metrics Address discrepancies using pathway enrichment analysis (e.g., KEGG, GO terms) .

Q. What methodologies validate this compound's metabolite activity in long-term toxicity studies?

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) + NADPH, identify metabolites via UPLC-QTOF-MS
  • Toxicogenomics : Apply CRISPR-Cas9 knockouts of CYP enzymes in HepG2 cells
  • In vivo validation : Use bile-duct cannulated rats to collect enterohepatic recirculation data Report metabolite-to-parent compound ratios and species-specific differences .

Methodological Considerations

Q. How to structure a literature review for this compound's mechanism of action?

  • Search strategy : Combine terms (e.g., "this compound AND (ER modulation OR SERM)") across PubMed, Scopus, and Web of Science
  • Inclusion criteria : Prioritize studies with in vivo PK/PD data and peer-reviewed toxicology reports
  • Bias mitigation : Use PRISMA guidelines for systematic reviews and assess study quality via GRADE criteria .

Q. What statistical approaches are robust for analyzing this compound's dose-dependent effects?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation)
  • ANOVA with post-hoc tests : Adjust for multiple comparisons (Bonferroni correction)
  • Bayesian hierarchical modeling : Account for inter-study variability in meta-analyses Validate assumptions via Q-Q plots and residual analysis .

Data Interpretation & Reporting

Q. How to address conflicting results in this compound's transcriptional profiling data?

  • Batch effect correction : Use ComBat or surrogate variable analysis (SVA)
  • Consensus clustering : Identify stable gene modules across datasets
  • Functional validation : CRISPR interference (CRISPRi) of candidate genes in reporter assays Disclose normalization methods (e.g., RMA for microarrays) and raw data deposition in GEO/SRA .

Q. What guidelines ensure reproducibility in this compound synthesis protocols?

  • Detailed Supplementary Materials : Include step-by-step procedures, NMR/MS spectra, and purity certificates
  • Reaction optimization : Report yield, temperature, and solvent effects for key steps
  • Third-party verification : Collaborate with independent labs for method replication
    Adhere to the Beilstein Journal of Organic Chemistry’s experimental reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.